2,6-Dichloro-3-nitrobenzodifluoride
Description
Fundamental Principles Governing Reactivity in Halogenated Nitro-Aromatics
Electronic Effects of Halogen and Nitro Groups on Aromatic Systems
The chemical reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. In this compound, the benzene ring is decorated with two chlorine atoms, a nitro group, and a difluoromethyl group, all of which are electron-withdrawing.
The nitro group (NO₂) is a powerful electron-withdrawing group due to both the inductive effect and the resonance effect. Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring. Through resonance, the nitro group can delocalize the ring's π-electrons onto its oxygen atoms, further decreasing the electron density on the ring. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution.
The difluoromethyl group (CHF₂) also contributes to the electron-deficient nature of the aromatic ring primarily through a strong inductive effect due to the high electronegativity of the two fluorine atoms.
The cumulative effect of these three types of electron-withdrawing substituents renders the aromatic ring of this compound highly electron-poor. This pronounced deactivation has significant implications for its chemical reactivity, making it more susceptible to nucleophilic aromatic substitution, a reaction pathway favored in electron-deficient aromatic systems.
Stereochemical Implications of Molecular Architecture
The specific arrangement of substituents on the benzene ring in this compound dictates its three-dimensional shape and can influence its interactions with other molecules. The presence of substituents at the 2, 3, and 6 positions creates a sterically hindered environment around the aromatic ring.
The two chlorine atoms in the ortho positions (2 and 6) relative to the point of attachment of the difluoromethyl group create significant steric bulk. This steric hindrance can impede the approach of reactants to the adjacent positions on the ring, thereby influencing the regioselectivity of chemical reactions. For instance, any reaction at the remaining unsubstituted positions on the ring would be subject to steric hindrance from the neighboring chloro and nitro groups.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely reported. However, based on the available information for a likely isomer, the following data can be presented:
| Property | Value |
| Molecular Formula | C₇H₃Cl₂F₂NO₂ |
| Molecular Weight | 242.01 g/mol |
Data sourced from a supplier of a likely isomer, 2,3-Dichloro-6-nitrobenzodifluoride (CAS 1803726-92-2).
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(difluoromethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNLPDNDPWTXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Potential of 2,6 Dichloro 3 Nitrobenzodifluoride
Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring
The benzene ring of 2,6-dichloro-3-nitrobenzodifluoride is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group, making it susceptible to nucleophilic attack. This activation is a cornerstone of its reactivity, enabling the substitution of its halogen atoms.
Reactivity of Chlorine and Fluorine Atoms to Nucleophilic Attack
In the context of nucleophilic aromatic substitution (SNAr), the reactivity of a halogen leaving group is influenced by a combination of its electronegativity and its ability to stabilize the intermediate Meisenheimer complex. Generally, in activated aryl halides, the order of reactivity for halogens as leaving groups is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. While chlorine is less electronegative, it is still a viable leaving group in highly activated systems.
For this compound, it is anticipated that the fluorine atoms of the benzodifluoride group would be more reactive towards nucleophiles than the chlorine atoms. However, the precise regioselectivity of substitution would also be influenced by steric factors and the specific reaction conditions employed.
Influence of the Nitro Group on Activation Towards Substitution
The presence of a nitro group ortho or para to a halogen atom dramatically increases the rate of nucleophilic aromatic substitution. libretexts.orgjsynthchem.comcalvin.edu The nitro group's strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. jsynthchem.com This stabilization is most effective when the nitro group is in the ortho or para position to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.org
In this compound, the nitro group is ortho to one of the chlorine atoms (at C2) and meta to the other (at C6) and to the benzodifluoride moiety. This positioning suggests that the chlorine atom at the C2 position is significantly activated towards nucleophilic substitution. The fluorine atoms, while inherently more reactive, are meta to the nitro group and thus their activation is less pronounced compared to the ortho-positioned chlorine.
Formation of Functionalized Derivatives via Selective Substitution
The differential activation of the halogen atoms in this compound provides a pathway for the selective synthesis of a variety of functionalized derivatives. By carefully selecting the nucleophile and controlling the reaction conditions (e.g., temperature, solvent), it is possible to achieve substitution at specific positions. For instance, milder reaction conditions might favor the substitution of the more activated chlorine atom at the C2 position, leaving the other halogen atoms intact.
The following table illustrates the potential for creating a diverse array of derivatives through nucleophilic aromatic substitution reactions.
| Nucleophile (Nu-H) | Reagent | Expected Product (Major Isomer) |
| Ammonia (B1221849) | NH₃ | 2-Amino-6-chloro-3-nitrobenzodifluoride |
| Primary Amine | R-NH₂ | 2-(Alkylamino)-6-chloro-3-nitrobenzodifluoride |
| Secondary Amine | R₂NH | 2-(Dialkylamino)-6-chloro-3-nitrobenzodifluoride |
| Hydroxide | NaOH | 2-Hydroxy-6-chloro-3-nitrobenzodifluoride |
| Alkoxide | R-ONa | 2-Alkoxy-6-chloro-3-nitrobenzodifluoride |
| Thiolate | R-SNa | 2-(Alkylthio)-6-chloro-3-nitrobenzodifluoride |
Reduction Reactions of the Nitro Group
The nitro group of this compound is a versatile functional group that can be readily reduced to various other nitrogen-containing functionalities, significantly expanding the synthetic utility of the molecule.
Selective Reduction to Amine Derivatives
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com This conversion can be achieved using a variety of reducing agents, offering a degree of chemoselectivity. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel) and chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with metal hydrides. jsynthchem.comresearchgate.net
For this compound, the selective reduction of the nitro group to an amine would yield 3-amino-2,6-dichlorobenzodifluoride. This transformation is crucial as the resulting aniline (B41778) derivative can serve as a precursor for the synthesis of a wide range of compounds, including diazonium salts, amides, and various heterocyclic systems. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the halogen atoms (hydrodehalogenation).
The following table summarizes common reducing agents used for the conversion of nitroarenes to anilines.
| Reducing Agent | Typical Conditions | Expected Product |
| H₂/Pd-C | Methanol, Room Temperature | 3-Amino-2,6-dichlorobenzodifluoride |
| Sn/HCl | Reflux | 3-Amino-2,6-dichlorobenzodifluoride |
| Fe/HCl | Reflux | 3-Amino-2,6-dichlorobenzodifluoride |
| Na₂S₂O₄ | Aqueous solution | 3-Amino-2,6-dichlorobenzodifluoride |
| NaBH₄/NiCl₂ | Methanol | 3-Amino-2,6-dichlorobenzodifluoride |
Formation of Azoxy, Azo, and Hydrazine (B178648) Intermediates
The reduction of nitroarenes can be controlled to yield intermediate products such as azoxy, azo, and hydrazine derivatives. The specific product obtained depends on the reducing agent and the reaction conditions, particularly the pH of the medium.
Azoxy and Azo Compounds: Reduction of nitroarenes under neutral or alkaline conditions often leads to the formation of bimolecular reduction products. For example, reduction with reagents like sodium arsenite or glucose in alkaline solution can yield azoxy derivatives. Further reduction can lead to the formation of azo compounds.
Hydrazine Derivatives: More vigorous reduction, for instance with zinc dust in a neutral or alkaline medium, can produce hydrazo compounds (N,N'-diarylhydrazines).
Reactions Involving the Benzodifluoride Moiety
Functional Group Interconversions of the Difluoromethylene Group
The difluoromethylene (-CF₂-) group, while generally robust, can participate in specific interconversions, although these transformations often require harsh conditions. Its stability is a hallmark, yet it is not entirely inert. Functional group interconversions provide pathways to synthesize a variety of derivatives. organic-chemistry.orgyoutube.comvanderbilt.edu
One potential transformation is the hydrolysis of the difluoromethylene group to a carbonyl group (a benzoyl group). This typically requires strong acidic or basic conditions and proceeds via a carbocationic intermediate. The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and nitro substituents in this compound, would likely make this hydrolysis more challenging by destabilizing any positive charge development on the benzylic carbon.
Another theoretical interconversion involves reductive defluorination. However, the carbon-fluorine bond is exceptionally strong, making this a difficult transformation to achieve selectively without affecting other functional groups.
Table 1: Potential Interconversions of the Difluoromethylene Group
| Starting Functional Group | Reagents/Conditions | Product Functional Group | Feasibility Notes |
|---|---|---|---|
| Ar-CF₂H | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Ar-C(=O)H (Benzaldehyde) | Difficult due to C-F bond strength; ring deactivation is a hindrance. |
| Ar-CF₂H | Strong Acid/Lewis Acid | Ar-C(=O)F (Benzoyl fluoride) | Mechanistically plausible but requires forcing conditions. |
Stability and Reactivity Profile of the Fluorine Atoms
The two fluorine atoms of the benzodifluoride moiety are exceptionally stable and generally unreactive towards nucleophilic displacement. The strength of the C-F bond is the primary reason for this inertness. Unlike the chlorine atoms attached to the aromatic ring, which can be substituted under certain conditions, the geminal difluorides on the benzylic carbon are highly resistant to substitution.
Their stability can be attributed to:
High Bond Dissociation Energy: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.
Steric Shielding: The two fluorine atoms sterically hinder the approach of nucleophiles to the benzylic carbon.
Inductive Effect: The high electronegativity of fluorine withdraws electron density from the carbon atom, but this does not readily translate to nucleophilic substitution at that site.
In contrast, the chlorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho and para positions.
Electrophilic Reactions and Derivatization Beyond Nitration
The aromatic ring of this compound is heavily substituted with electron-withdrawing groups: two chlorine atoms, a nitro group, and the difluoromethylene group. This electronic profile renders the ring highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution.
Friedel-Crafts Reactions and Limitations
Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions that introduce alkyl or acyl groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com These reactions fundamentally rely on an electron-rich aromatic ring to attack a carbocation or acylium ion electrophile. libretexts.orgopenstax.org
For this compound, Friedel-Crafts reactions are not expected to be successful. The presence of multiple strongly deactivating groups makes the aromatic ring far too electron-poor to participate in the reaction. libretexts.orgopenstax.org
Table 2: Analysis of Substituent Effects on Friedel-Crafts Reactivity
| Substituent on Benzene Ring | Position | Electronic Effect | Impact on Friedel-Crafts Reaction |
|---|---|---|---|
| -NO₂ | 3 | Strong deactivator (by resonance and induction) | Strongly inhibits/prevents reaction. libretexts.org |
| -Cl | 2, 6 | Deactivator (by induction) | Inhibits reaction. |
Attempting a Friedel-Crafts reaction on this substrate would likely result in no reaction, or would require exceptionally harsh conditions that could lead to decomposition of the starting material. organic-chemistry.org
Halogen-Dance Reactions and Rearrangements
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.comrsc.org The driving force for this reaction is typically the formation of a more stable carbanion intermediate. wikipedia.org The reaction proceeds via a series of deprotonation and halogen-metal exchange steps. whiterose.ac.uk
A halogen dance rearrangement involving this compound is theoretically plausible but would face significant challenges. The reaction usually requires a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to deprotonate the aromatic ring. clockss.org The most acidic proton on the ring would be at the C-5 position, ortho to the nitro group and para to a chlorine atom. Deprotonation at this site would lead to an aryl anion.
However, the subsequent migration of a chlorine atom would be influenced by the thermodynamic stability of the potential anionic intermediates. The strong electron-withdrawing nature of the substituents would heavily influence the position of the equilibrium. It is also possible that the strong base could react with the nitro group or other parts of the molecule instead of initiating a halogen dance. No specific instances of a halogen dance reaction on this particular compound are documented in the literature.
Complex Organic Transformations and Scaffold Modification
Despite its deactivation towards electrophilic attack, the highly functionalized nature of this compound makes it a potentially valuable scaffold for building more complex molecules, primarily through nucleophilic aromatic substitution and transformations of the nitro group.
The chlorine atoms at positions 2 and 6 are activated towards nucleophilic aromatic substitution (SNAr) by the ortho/para-directing nitro group. This allows for the selective replacement of one or both chlorine atoms with a variety of nucleophiles.
Table 3: Potential Scaffold Modifications via SNAr
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-methoxy-6-chloro-3-nitrobenzodifluoride |
| Amine | Ammonia (NH₃) or primary/secondary amines | 2-amino-6-chloro-3-nitrobenzodifluoride |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-chloro-3-nitro-6-(phenylthio)benzodifluoride |
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C), or metals in acidic media (e.g., SnCl₂, Fe/HCl).
The resulting 3-amino-2,6-dichlorobenzodifluoride would be a valuable intermediate. The amino group dramatically alters the ring's electronics, activating it towards electrophilic substitution and providing a nucleophilic center for a vast array of subsequent reactions, including:
Diazotization: Conversion to a diazonium salt, which can then be replaced by a wide range of substituents (Sandmeyer reaction).
Amide/Sulfonamide formation: Acylation or sulfonylation to introduce further diversity.
Cyclization reactions: The diamine or other derivatives could serve as precursors for the synthesis of heterocyclic compounds, such as benzimidazoles or other fused ring systems, analogous to transformations seen with related structures like 2,6-dichloropyridines. google.comgoogle.comgoogle.com
These transformations highlight the potential of this compound as a versatile building block in medicinal chemistry and materials science, where the introduction of a difluoromethylene group is often sought to modulate physicochemical properties.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions
The presence of two chlorine atoms on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular architectures. nih.govgoogle.com The reactivity of the C-Cl bonds is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group and the difluorobenzyl core, which facilitates the crucial oxidative addition step in the catalytic cycle of these reactions. nih.govgoogle.com
Regioselectivity: In dihalogenated systems, regioselectivity is a key consideration. For this compound, the two chlorine atoms are in sterically and electronically distinct environments. The chlorine at the C-6 position is flanked by a hydrogen atom and a chlorine atom, while the chlorine at the C-2 position is situated between a chlorine atom and a bulky, electron-withdrawing nitro group. Consequently, the C-6 position is generally more accessible for oxidative addition to a palladium catalyst. Therefore, monocoupling reactions are expected to occur preferentially at the C-6 position. Achieving selective coupling at the C-2 position or disubstitution would likely require more forcing reaction conditions or specialized catalyst systems. Studies on related dihaloheteroaromatic compounds have demonstrated that regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnsf.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. nih.gov For this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. google.comnih.gov This transformation would enable the vinylation of the this compound core. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and a phosphine ligand, in the presence of a base such as triethylamine. google.comnih.gov The electron-deficient nature of the substrate is generally favorable for the Heck reaction.
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The resulting alkynyl-substituted nitrobenzodifluorides could serve as precursors for more complex heterocyclic structures through subsequent cyclization reactions.
Table 1: Representative Conditions for Cross-Coupling Reactions on Dihalo-nitroaromatic Substrates
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 75-95 | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-110 | 80-98 | nih.gov | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or NMP | 100-140 | 60-90 | google.comnih.gov |
| Pd/BrettPhos | BrettPhos | CsF | 1,4-Dioxane | 150 | 70-85 | nih.gov | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N / THF | THF | Room Temp - 50 | 70-95 | wikipedia.org |
| Pd(OAc)₂ / CuI | PPh₃ | Cs₂CO₃ | Dioxane | 80-100 | 75-92 | wikipedia.org |
This table presents generalized conditions based on literature for analogous compounds and serves as a predictive guide for the reactivity of this compound. Actual conditions may vary.
Cycloaddition Reactions and Heterocycle Annulation
The electron-deficient nature of the this compound ring system makes it a potential candidate for participation in cycloaddition reactions, where it can act as the electron-poor component. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks.
Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com While aromatic compounds are generally poor dienophiles due to their inherent stability, highly electron-deficient arenes can undergo this transformation. The presence of multiple electron-withdrawing groups (two chlorines, a nitro group, and the difluorobenzyl system) on the this compound ring significantly lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy, thereby enhancing its reactivity as a dienophile. Perfluoroaromatic compounds, for instance, are known to participate in Diels-Alder reactions. nih.gov It is conceivable that under thermal or high-pressure conditions, this compound could react with electron-rich dienes to form bicyclic adducts, which could then be further elaborated.
1,3-Dipolar Cycloaddition: This type of reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocycle. wikipedia.orgdiva-portal.org The electron-poor nature of the this compound π-system makes it a suitable dipolarophile for reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.orgdiva-portal.org These reactions would provide a direct route to novel, highly functionalized heterocyclic systems fused to the benzodifluoride core. The regioselectivity of such cycloadditions would be governed by the electronic and steric properties of both the dipole and the dipolarophile. For instance, the reaction with an azide (B81097) would lead to a triazole-annulated product. The increased reactivity of perfluorinated aryl azides in such cycloadditions highlights the potential of electron-deficient systems in these transformations. nih.gov
Heterocycle Annulation: The products resulting from these cycloaddition reactions are, by definition, annulated heterocycles. For example, a Diels-Alder reaction with a diene would lead to a partially saturated six-membered ring fused to the core, which could be aromatized or further functionalized. Similarly, 1,3-dipolar cycloadditions provide a direct entry to five-membered heterocyclic rings. These annulated products are valuable scaffolds in medicinal chemistry and materials science.
Table 2: Potential Cycloaddition Reactions Involving Electron-Deficient Arenes
| Cycloaddition Type | Electron-Poor Component | Reactant Partner (Example) | Product Type | Typical Conditions | Ref. |
| Diels-Alder | Hexafluorobenzene | Cyclopentadiene | Bicyclic Adduct | High Temperature/Pressure | nih.govwikipedia.org |
| Nitro-substituted Alkene | 1,3-Butadiene | Cyclohexene Derivative | Thermal | libretexts.orgmasterorganicchemistry.com | |
| 1,3-Dipolar | Perfluoroaryl Azide | Enamine | Triazoline | Room Temperature | nih.gov |
| Nitro-substituted Alkene | Nitrile Oxide | Isoxazoline | Thermal | wikipedia.orgdiva-portal.org |
This table illustrates the types of cycloaddition reactions that electron-deficient systems analogous to this compound can undergo.
Macrocyclic Condensation Reactions with Suitable Precursors
The two chlorine atoms of this compound serve as handles for the construction of macrocyclic structures through condensation reactions with appropriate difunctional precursors. The strong activation provided by the nitro group facilitates nucleophilic aromatic substitution (SₙAr) of the chlorine atoms, making this a viable strategy for macrocyclization.
Williamson Ether Synthesis for Crown Ether Analogs: The reaction of this compound with polyethylene (B3416737) glycols under basic conditions, a variation of the Williamson ether synthesis, could lead to the formation of macrocyclic polyethers, which are analogs of crown ethers. The reaction would proceed via a double SₙAr reaction, where the terminal hydroxyl groups of the glycol displace both chlorine atoms. To favor the formation of the monomeric macrocycle over polymeric byproducts, these reactions are typically carried out under high-dilution conditions. The size of the resulting macrocyclic ring can be tailored by selecting the appropriate length of the polyethylene glycol chain.
Condensation with Diamines to Form Diazamacrocycles: In a similar fashion, condensation with diamines of varying chain lengths, such as ethylenediamine (B42938) or bis(2-aminoethyl)amine, would yield diazamacrocycles. These nitrogen-containing macrocycles, and their corresponding amides if diacid dichlorides are used, are of significant interest in coordination chemistry and as host molecules. The reaction conditions would typically involve a base to deprotonate the amine and a suitable solvent.
Formation of Cryptand-like Structures: More complex, three-dimensional macrobicyclic structures, akin to cryptands, could be envisioned through a stepwise approach. This might involve an initial condensation to form an open-chain intermediate, followed by a second macrocyclization step with another difunctional reagent. The inherent rigidity and defined geometry of the this compound unit could be exploited to direct the formation of specific macrocyclic architectures.
Table 3: Potential Macrocyclic Condensation Reactions
| Precursor 1 | Precursor 2 (Example) | Product Type | Reaction Type | Key Conditions |
| This compound | Polyethylene Glycol | Crown Ether Analog | Williamson Ether Synthesis | Base (e.g., K₂CO₃), High Dilution |
| This compound | Ethylenediamine | Diazamacrocycle | Nucleophilic Aromatic Substitution | Base, High Dilution |
| This compound | Bis(2-aminoethyl)amine | Diazamacrocycle | Nucleophilic Aromatic Substitution | Base, High Dilution |
| This compound | Catechol | Dibenzodioxin-type Macrocycle | Nucleophilic Aromatic Substitution | Strong Base, High Dilution |
This table outlines plausible macrocyclization strategies using this compound as a key building block.
Spectroscopic Data for this compound Not Found
Following a comprehensive search for experimental spectroscopic data for the chemical compound this compound, no specific research findings detailing its Nuclear Magnetic Resonance (NMR) or Fourier Transform Infrared (FT-IR) spectra could be located. Consequently, the generation of a detailed article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.
The inquiry sought in-depth analysis of the compound's structure through various spectroscopic techniques, including:
Proton (¹H) NMR Spectral Analysis
Carbon-13 (¹³C) NMR Spectral Analysis
Fluorine-19 (¹⁹F) NMR Spectral Analysis
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Fourier Transform Infrared (FT-IR) Spectroscopy
While information exists for structurally similar compounds, such as other substituted dichloronitrobenzenes or fluorinated aromatic compounds, extrapolating this data to create a scientifically accurate and detailed analysis for this compound would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.
Therefore, without the foundational experimental data, it is not possible to provide the requested in-depth article, including the specified data tables and detailed research findings.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 3 Nitrobenzodifluoride
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy (FT-Raman)
The primary vibrational signatures are expected from the nitro group (NO₂), the carbon-chlorine (C-Cl) bonds, the carbon-fluorine (C-F) bonds of the difluoromethyl group, and the vibrations of the substituted benzene (B151609) ring. The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to produce very strong and moderate intensity bands, respectively, which are highly characteristic for nitroaromatic compounds. uci.eduspectroscopyonline.com The C-Cl and C-F bonds will also give rise to strong bands in the fingerprint region of the spectrum. uci.edunih.gov Aromatic ring vibrations, including ring breathing and C-C stretching modes, will further confirm the core structure. researchgate.net
Table 1: Predicted FT-Raman Spectral Data for 2,6-Dichloro-3-nitrobenzodifluoride
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |
|---|---|---|
| 1550 - 1600 | Moderate | Asymmetric NO₂ Stretch |
| 1540 - 1590 | Strong | Aromatic C=C Stretch |
| 1330 - 1360 | Very Strong | Symmetric NO₂ Stretch |
| 990 - 1100 | Strong | Aromatic Ring Breathing Mode |
| 720 - 800 | Strong | C-F Stretch |
| 550 - 790 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the determination of a molecule's exact mass, which is calculated using the masses of the most abundant isotopes of its constituent elements, rather than the average atomic weights. libretexts.orgmissouri.edu
For this compound, with a molecular formula of C₇H₃Cl₂F₂NO₂, the theoretical exact mass can be calculated. This exact mass measurement is crucial for confirming the elemental composition, as it can differentiate the target compound from other molecules that may have the same nominal (integer) mass but a different atomic makeup. nih.gov
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Isotopologues | Calculated Exact Mass (Da) |
|---|---|---|
| C₇H₃Cl₂F₂NO₂ | C₇H₃³⁵Cl₂F₂NO₂ | 240.9509 |
| C₇H₃³⁵Cl³⁷ClF₂NO₂ | 242.9480 | |
| C₇H₃³⁷Cl₂F₂NO₂ | 244.9450 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. youtube.com The fragmentation pattern provides valuable insights into the molecule's structure and the relative stability of its chemical bonds.
For nitroaromatic compounds, fragmentation often involves the loss of the nitro group as NO₂ or NO radicals. nih.govresearchgate.net Halogenated aromatics typically show the loss of halogen atoms. The fragmentation pathway for this compound would likely feature competing losses of these substituents. The initial fragmentation is expected to involve the cleavage of the C-N bond to lose the NO₂ group or the C-Cl bonds. Subsequent fragmentation could involve the loss of the remaining substituents or fragmentation of the aromatic ring itself.
Table 3: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 240.95 | 194.95 | NO₂ |
| 240.95 | 205.98 | Cl |
| 194.95 | 159.98 | Cl |
| 194.95 | 124.99 | Cl₂ |
| 205.98 | 159.98 | NO₂ |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ubc.ca This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation and how it packs within a crystal lattice.
The molecular geometry of this compound will be significantly influenced by the steric and electronic effects of its substituents. The benzene ring is expected to be nearly planar, though minor deviations may occur. Significant steric strain is anticipated between the bulky chlorine atoms at the 2 and 6 positions and the adjacent nitro group at the 3 position. This steric hindrance will likely cause the nitro group to twist out of the plane of the benzene ring. The bond lengths and angles are predicted based on values from similar substituted aromatic systems.
Table 4: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-C (aromatic) Bond Length | ~1.39 Å | Typical for a benzene ring. |
| C-Cl Bond Length | ~1.73 Å | Standard for chloroarenes. |
| C-N Bond Length | ~1.48 Å | Typical for nitroarenes. |
| N-O Bond Length | ~1.22 Å | Characteristic of a nitro group. |
| C-C(F₂) Bond Length | ~1.52 Å | Standard sp²-sp³ C-C bond. |
| C-F Bond Length | ~1.36 Å | Typical C-F bond in a difluoromethyl group. |
| C-C-C Bond Angle (ring) | ~120° | Slight distortions expected due to substituents. |
| O-N-O Bond Angle | ~125° | Characteristic of a nitro group. |
| C-C-N-O Torsion Angle | > 20° | Nitro group twisted out of the ring plane due to steric hindrance. |
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the highly polar nature of the C-Cl, C-F, and NO₂ groups will lead to significant dipole-dipole interactions.
Furthermore, halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is expected to be a key feature. semanticscholar.org Specifically, interactions between the chlorine atoms and the oxygen atoms of the nitro groups on neighboring molecules (Cl···O) are highly probable. Weak hydrogen bonds, such as C-H···O and C-H···F, involving the aromatic and difluoromethyl hydrogens, will also contribute to the stability of the crystal lattice. While π-π stacking is a common packing motif for aromatic compounds, the presence of multiple bulky substituents may sterically hinder this type of interaction. ias.ac.in The interplay of these forces will ultimately define the three-dimensional supramolecular architecture of the crystal. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the presence of the aromatic ring, nitro group, and halogen substituents gives rise to a characteristic UV-Vis absorption spectrum. The chromophoric nitrobenzene moiety is the primary determinant of the electronic transitions observed.
The electronic spectrum of nitrobenzene and its derivatives is typically characterized by two main absorption bands. The first is a high-intensity band, often referred to as the K-band, which arises from a π→π* transition of the conjugated system of the benzene ring. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The second is a lower-intensity band, known as the R-band, which is attributed to an n→π* transition. This involves the promotion of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the aromatic ring.
In substituted nitrobenzenes, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring. Halogen substituents, such as chlorine and fluorine, can cause a shift in the absorption maxima (λmax) through their inductive and mesomeric effects.
The UV-visible absorption spectrum of 3,4-Dichloronitrobenzene (3,4-DCNB) in an aqueous solution shows characteristic peaks that decrease in intensity during photocatalytic degradation, indicating the breakdown of the aromatic structure. Similarly, the absorption spectra of compounds like 2,4-dichloro-6-nitroaniline have been recorded in solvents such as ethanol. The functional groups attached to the benzene ring can influence the conjugated system, causing shifts in the absorption peaks.
The electronic transitions in aromatic compounds are influenced by the extent of the conjugated double bond system. Larger conjugated systems tend to shift the absorption peak wavelengths to the long-wavelength region. In the case of this compound, the benzene ring conjugated with the nitro group forms the primary chromophore.
The following table summarizes UV-Vis absorption data for compounds structurally related to this compound, providing an estimation of the expected absorption regions.
Table 1: UV-Vis Spectral Data for Compounds Structurally Analogous to this compound
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |
| Nitrobenzene | Water | >290 | Not Specified | Not Specified | |
| 3,4-Dichloronitrobenzene | Aqueous Solution | Not Specified | Not Specified | Not Specified | |
| 2,4-dichloro-6-nitroaniline | Ethanol | Not Specified | Not Specified | Not Specified |
Based on the data from analogous compounds, this compound is expected to exhibit a strong absorption band in the UV region, corresponding to the π→π* transition of the substituted nitrobenzene ring. A weaker n→π* transition may also be observable at longer wavelengths. The precise λmax values will be dependent on the solvent used due to solvent-solute interactions that can stabilize or destabilize the ground and excited electronic states.
Computational and Theoretical Investigations into 2,6 Dichloro 3 Nitrobenzodifluoride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This optimized geometry corresponds to the most stable conformation of the molecule.
For 2,6-dichloro-3-nitrobenzodifluoride, a DFT study would typically be initiated with a plausible 3D structure. Using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation would iteratively adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
| Parameter | Atom(s) | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C1-C2 | Data not available | ||
| C-Cl | Data not available | |||
| C-N | Data not available | |||
| N-O | Data not available | |||
| C-F | Data not available | |||
| Bond Angle | C2-C1-C6 | Data not available | ||
| C1-C2-C(Cl) | Data not available | |||
| Dihedral Angle | Cl-C2-C1-C6 | Data not available |
This table is for illustrative purposes only. The values are placeholders as no published data is available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. sigmaaldrich.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. sigmaaldrich.com
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |
| HOMO | Data not available | Data not available |
| LUMO | Data not available |
This table is for illustrative purposes only. The values are placeholders as no published data is available.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, such as bonds and lone pairs. nih.govtcichemicals.com It allows for the investigation of charge transfer and delocalization effects within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis reveals the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi). bldpharm.com
Electrostatic Potential (ESP) Surface Analysis for Reactive Sites
The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of the molecule. This visual tool is invaluable for identifying the reactive sites of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the nitro group and potentially the fluorine atoms, while positive potential might be located on the hydrogen atoms and the carbon atoms bonded to the electron-withdrawing groups.
Spectroscopic Property Prediction and Validation
Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and electronic properties.
Computational Simulation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in organic chemistry. nih.gov Computational methods, often using DFT, can predict the ¹³C and ¹H NMR chemical shifts of a molecule. These predicted shifts are highly sensitive to the electronic environment of each nucleus. By comparing the calculated NMR spectrum with an experimental one, the proposed structure can be confirmed.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 | Data not available | H4 | Data not available |
| C2 | Data not available | H5 | Data not available |
| C3 | Data not available | ||
| C4 | Data not available | ||
| C5 | Data not available | ||
| C6 | Data not available |
This table is for illustrative purposes only. The values are placeholders as no published data is available.
While a comprehensive computational and theoretical analysis of this compound would provide significant insights into its chemical nature, such research is not yet available in the public domain. The methodologies described above represent the standard computational approaches that would be used to characterize this compound, from determining its stable geometry to predicting its reactivity and spectroscopic signatures. Future research dedicated to the computational study of this compound would be necessary to populate the data fields presented here and to fully understand its unique chemical properties.
Theoretical Vibrational Frequencies and Intensities
No published data is available.
UV-Vis Absorption Spectra Prediction
No published data is available for the specific UV-Vis absorption spectra prediction of this compound. General machine learning models and theoretical methods exist for predicting UV-Vis spectra of organic compounds, but their specific application to this molecule is not documented. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Transition State Search for Key Synthetic Steps
No computational studies on the transition states involved in the synthesis of this compound have been found in the public literature.
Reaction Energy Profiles and Kinetic Parameters
There are no available publications detailing the reaction energy profiles or kinetic parameters for the synthesis of this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
No molecular dynamics simulation studies for this compound are present in the surveyed scientific literature.
Quantitative Structure-Property Relationship (QSPR) Studies
No QSPR studies specifically involving this compound have been identified.
Development of Models Relating Structure to Intrinsic Chemical Properties
No studies detailing the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive models that specifically include this compound were identified. Such models are crucial for correlating a molecule's structural features with its chemical behavior and properties, but require experimental or calculated data that is not currently available for this compound.
Prediction of Reactivity Descriptors
There is no available data from computational chemistry studies on the reactivity descriptors for this compound. Key descriptors that are typically calculated through methods like Density Functional Theory (DFT) include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are fundamental in predicting a molecule's ability to donate or accept electrons in chemical reactions.
Mulliken Charges: These would provide insight into the distribution of electron density across the molecule, indicating potentially reactive sites.
Electrostatic Potential Maps: These would visually represent the electrophilic and nucleophilic regions of the molecule.
Without dedicated theoretical studies on this compound, these crucial parameters remain undetermined.
Emerging Research Directions and Future Prospects for Halogenated Nitro Benzodifluorides
Novel Synthetic Methodologies and Green Chemistry Initiatives
Modern synthetic chemistry is increasingly emphasizing the development of environmentally benign and highly efficient reaction protocols. For halogenated nitro-benzodifluorides, this translates into exploring photochemical and electrochemical methods that minimize waste and using continuous flow processes to enhance safety and scalability.
Photochemical and electrochemical methods offer powerful, green alternatives to traditional chemical synthesis. vapourtec.com Photochemistry, which uses light to drive reactions, allows for transformations under mild conditions. vapourtec.com Nitroaromatic compounds, as a class, are known to be photoactive, absorbing near-UV and visible radiation. nih.govnih.gov While gas-phase photodissociation can lead to the formation of NOx species, studies in aqueous solutions show that vibrational energy transfer to the solvent can quench this reactivity, suggesting that controlled photochemical functionalization in solution is a viable pathway. nih.govnih.gov The primary photochemical dynamics of nitrobenzene, a model for this compound class, have been investigated using femtosecond transient absorption spectroscopy, revealing pathways that could be harnessed for synthetic purposes. nih.gov
Electrosynthesis, which uses electrical currents to mediate reactions, provides a high degree of selectivity and control. electrosynthesis.com It has been successfully employed for the fluorination of organic compounds for nearly half a century and is now being refined for highly selective transformations. electrosynthesis.com For instance, the electrochemical reduction of nitroaromatics is a well-established technique. acs.org Recent research has demonstrated a scalable electrochemical workflow for the reduction of nitrobenzotrifluorides to the corresponding anilines in a divided cell to prevent oxidation of the product. acs.org This approach, which can be optimized by adjusting parameters like current density and electrode materials, holds significant promise for the selective reduction of the nitro group in 2,6-Dichloro-3-nitrobenzodifluoride without affecting the halogen substituents. acs.org
Table 1: Parameters for Electrochemical Reduction of Nitroaromatics
| Parameter | Conditions/Materials | Purpose | Citation |
| Cell Type | Divided Beaker-Type Cell | Prevents oxidation of the aniline (B41778) product. | acs.org |
| Membrane | Nafion | Separates the anode and cathode compartments. | acs.org |
| Cathode | CuSn7Pb15 | Site of nitro group reduction. | acs.org |
| Anode | Pt, BDD, Cgr, GC | Tested materials for the oxidation half-reaction. | acs.org |
| Electrolyte | 2 M H₂SO₄(aq) | Supplies H⁺ for the reduction and maintains constant pH. | acs.org |
| Solvent | H₂O/Methanol | Improves solubility of the starting material. | acs.org |
| Current Density | 4 mA cm⁻² | Optimized to minimize the hydrogen evolution side reaction. | acs.org |
Flow Chemistry and Continuous Processing for Enhanced Synthesis
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, offers substantial benefits for the synthesis of halogenated nitroaromatics. amt.ukmdpi.com This technology provides superior control over reaction parameters, enhances heat and mass transfer, and allows for the safe handling of hazardous reagents and intermediates. amt.uknoelresearchgroup.com The application of flow chemistry is particularly advantageous for reactions like nitrations, halogenations, and hydrogenations, all of which are central to the synthesis and functionalization of compounds like this compound. amt.uk
The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a critical industrial transformation that has been successfully transferred from batch to continuous flow reactors. researchgate.netfigshare.com This transition not only improves safety and efficiency but also allows for increased productivity. researchgate.net Studies have shown that by using continuous flow, the working time can be decreased while significantly boosting the output of the desired product. researchgate.net This methodology represents a key future direction for the large-scale, sustainable production of derivatives of this compound. researchgate.net
Advanced Catalyst Development for Selective Transformations
The development of advanced catalysts is crucial for achieving high selectivity in the transformation of multifunctional molecules like this compound. Key areas of progress include the use of organocatalysts and biocatalysts for creating chiral molecules and the application of novel materials like MOFs and nanocatalysts for specific chemical reactions.
Asymmetric synthesis, the creation of specific stereoisomers of chiral molecules, is of paramount importance in the pharmaceutical industry. nih.gov Organocatalysis, which employs small, chiral organic molecules as catalysts, has emerged as a powerful tool for this purpose. beilstein-journals.org Bifunctional organocatalysts, for example, can activate both a nucleophile and an electrophile simultaneously, enabling highly stereoselective reactions. beilstein-journals.org This approach has been successfully used in the enantioselective synthesis of axially chiral benzamides and functionalized dihydropyrans. beilstein-journals.orgscispace.com Such strategies could be adapted for the asymmetric functionalization of derivatives of this compound, opening pathways to novel chiral building blocks.
Biocatalysis, the use of enzymes or whole cells to catalyze reactions, offers exceptional selectivity under mild, environmentally friendly conditions. nih.govresearchgate.net Enzymes are increasingly used to produce chiral intermediates for drug synthesis. nih.gov For compounds containing a nitro group, biocatalytic methods are particularly relevant. Various strategies, including the use of ketoreductases for the asymmetric reduction of ketones and hydroxynitrile lyases for the Henry (nitroaldol) reaction, have been developed to produce chiral β-nitroalcohols, which are valuable synthetic intermediates. researchgate.netnih.govrsc.org Furthermore, cofactor-free biocatalytic systems using hydrogenases have shown high tolerance for various functional groups, including halogens, in the selective hydrogenation of nitroarenes to anilines. chemrxiv.org
Table 2: Biocatalytic Approaches for Synthesis of Chiral Nitro Compounds
| Biocatalytic Strategy | Enzyme Class | Transformation | Product Type | Citation |
| Asymmetric Reduction | Ketoreductases | Reduction of γ-nitro ketones | Chiral γ-nitro alcohols | nih.gov |
| Henry Reaction | Hydroxynitrile Lyases (HNLs) | Addition of nitroalkanes to aldehydes | Chiral β-nitroalcohols | researchgate.net |
| Kinetic Resolution | Lipases, Proteases | Selective reaction of one enantiomer | Enantiopure β-nitroalcohols | researchgate.netrsc.org |
| Selective Hydrogenation | Hydrogenases | Reduction of aromatic nitro group | Chiral anilines | chemrxiv.org |
Metal-Organic Frameworks (MOFs) and Nanocatalysts in Reactions
Metal-Organic Frameworks (MOFs) are highly porous materials with large surface areas and tunable chemical properties, making them promising candidates for advanced catalysis. rsc.orgbohrium.comnih.gov The electron-withdrawing nature of nitro groups can enhance the Lewis acidity of MOFs, making them potentially useful for catalyzing reactions that rely on this property. researchgate.netnortheastern.edu Research has shown that confining nitro compounds like 2,4,6-trinitrotoluene (B92697) (TNT) within the pores of MOFs can significantly alter their reactivity and lower their thermal decomposition temperature, highlighting the catalytic potential of these frameworks. rsc.org This suggests that MOFs could be designed to selectively catalyze transformations on the nitro group of this compound.
Nanocatalysts, particularly those based on metal nanoparticles, offer high catalytic activity due to their large surface-to-volume ratio. researchgate.net They have been extensively studied for the selective reduction of nitroarenes. researchgate.net Nanoparticles of metals such as gold, silver, palladium, and copper are effective catalysts for the reduction of the nitro group in the presence of a reducing agent like sodium borohydride. researchgate.net The catalytic performance can be tuned by controlling the size, morphology, and composition of the nanoparticles. researchgate.net Additionally, nickel-based catalysts have been shown to be excellent for the chemoselective transfer hydrogenation of nitro compounds, effectively reducing them to primary amines while leaving other sensitive functional groups intact. rsc.org These nanocatalyst systems are highly relevant for the selective transformation of this compound into its corresponding aniline derivative, a key intermediate for further synthesis.
Material Science Applications of Derivatives
The unique combination of halogens and a nitro group on an aromatic scaffold suggests that derivatives of this compound could serve as precursors for advanced materials.
The difunctional or trifunctional nature of this molecule (after modification of the nitro group) could allow it to be used as a monomer or cross-linking agent in the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, and specific electronic properties.
Nitroaromatic compounds are known to possess interesting optical and electronic properties. By strategically modifying the substituents, it may be possible to design and synthesize novel organic materials for applications in light-emitting diodes (LEDs), photovoltaics, and nonlinear optics.
Q & A
Q. How do researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : A Design of Experiments (DoE) approach tests variables: catalyst loading (Pd/Cu), ligand type (e.g., bipyridines), and solvent polarity. Response surface methodology (RSM) optimizes yield and selectivity. Reaction progress is monitored via inline IR or UV-vis spectroscopy. Mechanistic insights are gained through Hammett plots or kinetic isotope effects .
Q. What computational tools predict the environmental or toxicological profile of this compound?
- Methodological Answer : QSAR models (e.g., EPI Suite) estimate biodegradation and toxicity. Molecular docking (AutoDock Vina) screens for binding to biological targets (e.g., cytochrome P450). In vitro assays (Ames test, zebrafish embryotoxicity) validate predictions. NIOSH’s literature evaluation framework ensures regulatory compliance .
Q. How are reaction scalability issues resolved while maintaining stereochemical integrity?
- Methodological Answer : Kilo-lab studies identify critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams). Cryogenic reaction conditions preserve stereochemistry during scale-up. PAT (Process Analytical Technology) tools monitor enantiomeric excess (e.g., chiral HPLC). Continuous manufacturing reduces batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
